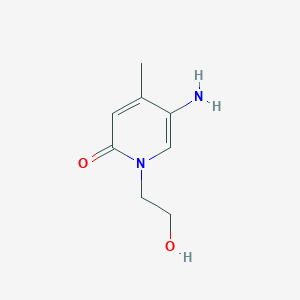![molecular formula C10H21NO B13184966 [1-(Aminomethyl)-4-ethylcyclohexyl]methanol](/img/structure/B13184966.png)
[1-(Aminomethyl)-4-ethylcyclohexyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Aminomethyl)-4-ethylcyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO It is a cyclohexane derivative with an aminomethyl group and an ethyl group attached to the cyclohexane ring, along with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-4-ethylcyclohexyl]methanol typically involves the reaction of 4-ethylcyclohexanone with formaldehyde and ammonia. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Aminomethyl)-4-ethylcyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various amines or alcohols. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halides, esters
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Aminomethyl)-4-ethylcyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with biological molecules, providing insights into biochemical processes.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [1-(Aminomethyl)-4-ethylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
- [1-(Aminomethyl)cyclohexyl]methanol
- [1-(Aminomethyl)-4-methylcyclohexyl]methanol
- [1-(Aminomethyl)-4-isopropylcyclohexyl]methanol
Comparison: Compared to its analogs, [1-(Aminomethyl)-4-ethylcyclohexyl]methanol exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and interaction with biological targets. The ethyl group may also affect the compound’s pharmacokinetic and pharmacodynamic profiles, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
[1-(aminomethyl)-4-ethylcyclohexyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(7-11,8-12)6-4-9/h9,12H,2-8,11H2,1H3 |
InChI-Schlüssel |
BJXCSPSYANNLOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


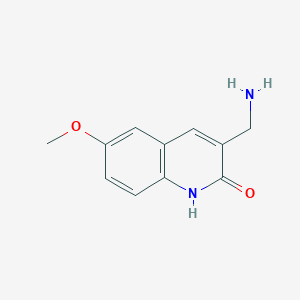


![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
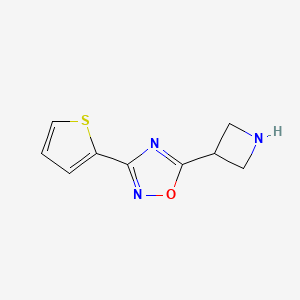
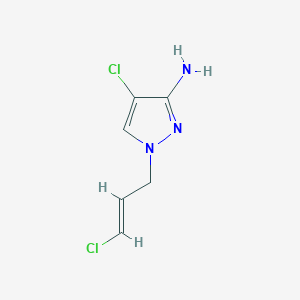


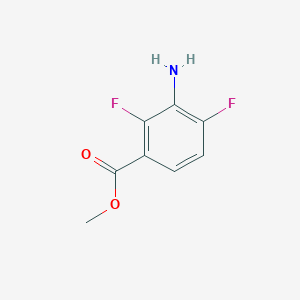

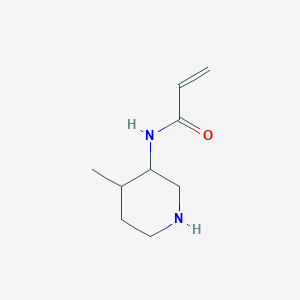
![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13184972.png)
